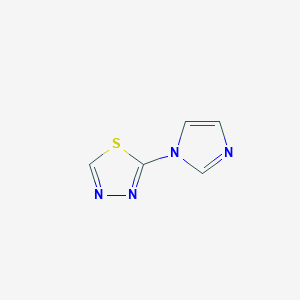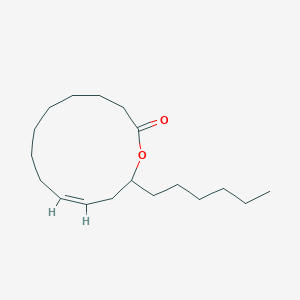
13-Hexyloxacyclotridec-10-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2 It is a ketone that features a 13-membered ring with a hexyl group and a double bond at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain aldehyde or ketone. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) can be used for addition reactions across the double bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: It can be used in the formulation of fragrances and flavors due to its distinct odor profile.
Mécanisme D'action
The mechanism of action of 13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound may also inhibit key enzymes in bacterial metabolic pathways, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Hexyl-1-oxacyclotridec-10-en-2-one: A structural isomer with similar properties.
Methyl (3-oxo-2-pentylcyclopentyl) acetate: Another ketone with a similar ring structure.
Uniqueness
13-Hexyloxacyclotridec-10-en-2-one stands out due to its specific ring size and the presence of a hexyl group, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9- |
Clé InChI |
MLZOTJKUDBBLDQ-XFXZXTDPSA-N |
SMILES isomérique |
CCCCCCC1C/C=C\CCCCCCCC(=O)O1 |
SMILES canonique |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



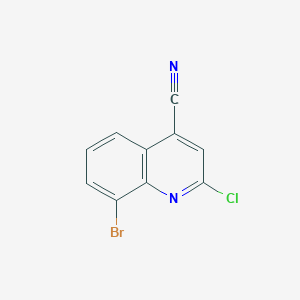
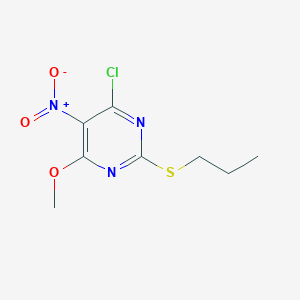
![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
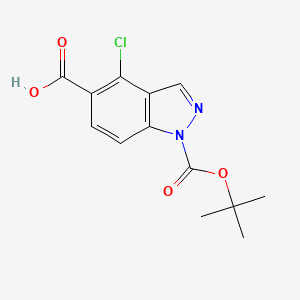


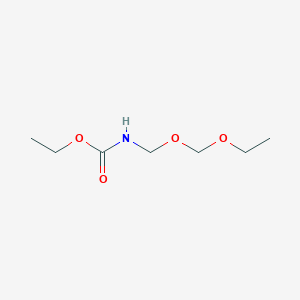
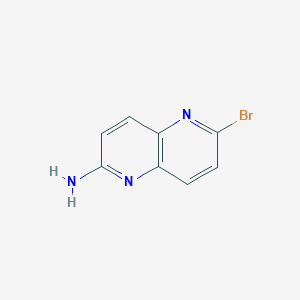
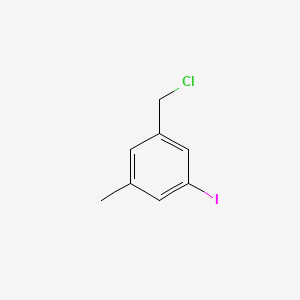
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
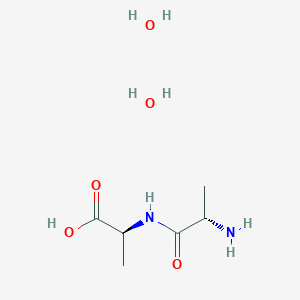
![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
